An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-bromo-1-(difluoro-nitrophenyl)ethanone (C8H6BrF2NO)
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-bromo-1-(difluoro-nitrophenyl)ethanone (C8H6BrF2NO)
This technical guide provides a comprehensive overview of the hypothetical, yet scientifically plausible, molecule with the formula C8H6BrF2NO. Given the absence of this specific molecule in current chemical literature, this document serves as a predictive guide for its synthesis, characterization, and potential applications, particularly in the field of drug development. The insights and protocols herein are derived from established principles of organic chemistry and data from structurally analogous compounds.
Introduction to the Therapeutic Potential of Fluorinated and Halogenated Scaffolds
The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1][2][3] The α-bromo ketone moiety, on the other hand, is a highly versatile functional group, acting as a potent electrophile in the synthesis of complex heterocyclic systems and as a warhead for targeted covalent inhibitors.[4][5][6]
The proposed molecule, a difluoro-nitro substituted α-bromoacetophenone, combines these features, making it a compound of significant interest for chemical biology and drug discovery. This guide will lay the foundational knowledge for any research group venturing into the synthesis and application of this or similar novel chemical entities.
Molecular Profile and Physicochemical Properties
A plausible isomeric structure for C8H6BrF2NO is 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone . The following properties are calculated for this proposed structure.
| Property | Value | Source(s) |
| Molecular Formula | C8H6BrF2NO | - |
| Molecular Weight | 266.04 g/mol | Calculated |
| Exact Mass | 264.9542 g/mol | Calculated |
| Elemental Composition | C: 36.12%, H: 2.27%, Br: 30.04%, F: 14.28%, N: 5.27%, O: 12.03% | Calculated |
| Predicted Appearance | Colorless to light yellow solid | Analogy to[1] |
| Predicted Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane | Analogy to[1] |
Proposed Synthesis and Experimental Protocol
The synthesis of the target compound can be envisioned as a two-step process: the nitration of a commercially available difluoroacetophenone, followed by the α-bromination of the resulting ketone.
Caption: Proposed two-step synthesis of 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone.
Detailed Experimental Protocol: α-Bromination of 1-(3,5-difluoro-4-nitrophenyl)ethanone
This protocol is adapted from established methods for the α-bromination of aromatic ketones.[7][8]
Materials:
-
1-(3,5-difluoro-4-nitrophenyl)ethanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(3,5-difluoro-4-nitrophenyl)ethanone (1.0 eq) and dissolve in dichloromethane.
-
Addition of Reagents: Add p-toluenesulfonic acid (0.1 eq) and N-bromosuccinimide (1.05 eq) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Analytical and Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is recommended.
Caption: Potential applications of C8H6BrF2NO in the drug discovery process.
-
Intermediate for Heterocycle Synthesis: The α-bromo ketone is a classic precursor for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent in many approved drugs. [5][6]
-
Targeted Covalent Inhibitors (TCIs): The electrophilic methylene carbon adjacent to the bromine can form a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in the active site of a target protein. This can lead to potent and selective inhibition.
-
Chemical Probes: The reactivity of the α-bromo ketone can be exploited to develop chemical probes for identifying novel drug targets through activity-based protein profiling.
The presence of the difluoro and nitro groups can further modulate the pharmacokinetic and pharmacodynamic properties of any derivative compounds, potentially enhancing their efficacy and safety profiles. [9][10][11]
Conclusion
While the compound C8H6BrF2NO is not currently described in the scientific literature, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The convergence of a highly reactive α-bromo ketone functional group with the modulating effects of fluorine and a nitro group makes this a molecule of considerable interest for researchers at the interface of chemistry and biology. The protocols and predictive data presented here are intended to accelerate the exploration of this and similar novel chemical entities in the pursuit of new therapeutic agents.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Mezencev, R. (2014). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 5(7), 715-717. [Link]
-
LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
-
De Kimpe, N. (2007). Synthetic Access to Aromatic α-Haloketones. Molecules, 12(7), 1411-1437. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications, 41(1), 136-143. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Yathirajan, H. S., Nagaraja, D., Narasegowda, R. S., Rathore, R. S., & Glidewell, C. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]
-
Singh, P., & Kumar, D. (2017). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. ARKIVOC, 2017(5), 233-261. [Link]
-
Hansraj College. (n.d.). NITRO COMPOUNDS. Hansraj College. [Link]
-
Jangir, N., Sohu, S., Bagaria, S. K., & Jangid, D. (2019). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Properties. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). 2-Bromo-1-(aryl)ethanones: A facile and efficient synthesis using N-bromosuccinimide under ultrasound irradiation. Asian Journal of Organic & Medicinal Chemistry, 2(2), 48-52. [Link]
-
Wade, L. G. (2017). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
